molecular formula C6H12 B7801133 2-Methyl-1-pentene CAS No. 27236-46-0

2-Methyl-1-pentene

Cat. No. B7801133
CAS RN: 27236-46-0
M. Wt: 84.16 g/mol
InChI Key: WWUVJRULCWHUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-pentene is an alkene that is pent-1-ene carrying a methyl group at position 2. It has a role as a human metabolite. It is an alkene and a volatile organic compound . It is a colorless liquid with an irritating vapor .


Synthesis Analysis

2-Methyl-1-pentene may be used as an analytical reference standard for the quantification of the analyte in breath samples using gas chromatography technique .


Molecular Structure Analysis

The molecular formula of 2-Methyl-1-pentene is C6H12. Its molecular weight is 84.1595. The IUPAC Standard InChI is InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3 .


Chemical Reactions Analysis

2-Methyl-1-pentene may react vigorously with strong oxidizing agents. It may react exothermically with reducing agents to release hydrogen gas. In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .


Physical And Chemical Properties Analysis

2-Methyl-1-pentene has a melting point of -136 °C, a boiling point of 62 °C, and a density of 0.682 g/mL at 25 °C. Its vapor pressure is 325 mmHg at 37.7 °C and its refractive index is n20/D 1.392 .

Scientific Research Applications

Dielectric Material in Energy Storage

2-Methyl-1-pentene and its derivatives, such as Poly-4-methyl-1-pentene, have been identified as effective dielectric materials. They are used in energy storage applications, particularly in electrical capacitors. These polymers offer high energy density, high breakdown strength, low dielectric loss, and can operate at high temperatures. Due to their commercial demand and desirable properties, they have attracted global research attention, leading to significant developments in the field of polymer composites for energy storage (Ghule, Laad, & Tiwari, 2021).

Polymerization for Elastomers

The polymerization of 4-methyl-1-pentene, a branched α-olefin closely related to 2-methyl-1-pentene, has been studied using α-diimine nickel catalysts. This process results in amorphous elastomers with low glass transition temperatures. The polymerization can be conducted in a controlled manner, leading to polymers with various types of branches and microstructural units. These properties are critical for developing specific elastomeric materials with desired characteristics (Gao et al., 2011).

Structural Studies through NMR

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the structures of poly(4-methyl-1-pentene) samples prepared by cationic polymerization. This research provides insights into the molecular structures of polymers derived from methyl-1-pentene variants, which is essential for understanding and optimizing polymer properties (Mizuno & Kawachi, 1992).

Synthesis and Chemical Transformation

The synthesis and chemical transformation of 2-methyl-1-pentenes with different substitutions have been explored. These studies are crucial for understanding the chemical reactivity and potential applications of 2-methyl-1-pentene in various chemical processes (Münstedt, Wannagat, & Wrobel, 1984).

Combustion Properties in Fuel

Research has been conducted on the combustion properties of pentene isomers, including 2-methyl-1-pentene, in laminar flames. This is important for understanding the role of such compounds in fuels and their combustion kinetics, which can inform the development of more efficient and cleaner-burning fuel compositions (Cheng et al., 2017).

Safety And Hazards

2-Methyl-1-pentene is flammable and poses a dangerous fire risk. Inhalation may produce anesthetic effects and it can cause moderate eye irritation .

properties

IUPAC Name

2-methylpent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUVJRULCWHUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26655-13-0
Record name Poly(2-methyl-1-pentene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26655-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901017356
Record name 2-Methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO]
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Pentene, 2-methyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10259
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

143.8 °F at 760 mmHg (USCG, 1999)
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

-15 °F (est.) (USCG, 1999)
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.685 at 59 °F (USCG, 1999) - Less dense than water; will float
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

195.0 [mmHg]
Record name 1-Pentene, 2-methyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10259
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Methyl-1-pentene

CAS RN

763-29-1, 27236-46-0
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methyl-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-1-PENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pentene, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methylpent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-1-PENTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKC25O38MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-212.3 °F (USCG, 1999)
Record name 2-METHYL-1-PENTENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8848
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-pentene
Reactant of Route 2
2-Methyl-1-pentene
Reactant of Route 3
2-Methyl-1-pentene
Reactant of Route 4
2-Methyl-1-pentene
Reactant of Route 5
2-Methyl-1-pentene
Reactant of Route 6
2-Methyl-1-pentene

Citations

For This Compound
2,610
Citations
H Mayr, R Schneider, C Schade, J Bartl… - Journal of the …, 1990 - ACS Publications
… Upon addition of the model alkene 3 (2-methyl-1-pentene) conductance and absorbance disappear due to the formation of the covalentand colorless adducts 5 (Ar2CH+-BCl4~ + H2C=…
Number of citations: 156 pubs.acs.org
H Shibatani, A Amano - Journal of The Japan Petroleum Institute, 1974 - jstage.jst.go.jp
… The main reaction can be explained by a free radical chain process, while a molecular process is also expected in the decomposition of 2-methyl-1-pentene. Based on the product …
Number of citations: 2 www.jstage.jst.go.jp
K Itagaki, M Fujiki, K Nomura - Macromolecules, 2007 - ACS Publications
… We recently communicated that copolymerization of ethylene with 2-methyl-1-pentene (2M1P) proceeded in the presence of nonbridged half-titanocenes of type Cp‘TiCl 2 (O-2,6- i Pr 2 …
Number of citations: 63 pubs.acs.org
JH Vera, H Orbey - Journal of Chemical and Engineering Data, 1984 - ACS Publications
… In this work, vapor-liquid equlibrium data are reported for the binary systems C02-2-methyl-1-pentene, C02-1-hexene, C02-1-heptene, and C02-m-xylene at 303.15, 323.15, and 343.15 …
Number of citations: 39 pubs.acs.org
A Schriesheim, CA Rowe - Journal of the American Chemical …, 1962 - ACS Publications
… Thus the rate ofproton abstraction from 2-methyl-1-pentene (step 4) or 2-methyl-2-pentene (step 5) is probably higher than the rate of proton abstraction to give species II in step 6. Steps …
Number of citations: 76 pubs.acs.org
B Dupuy, S Laforge, C Morais, C Bachmann… - Applied Catalysis A …, 2012 - Elsevier
… The alkylation of 3-methylthiophene with 2-methyl-1-pentene was investigated over acidic … transformed by alkylation whereas 2-methyl-1-pentene underwent isomerization, alkylation …
Number of citations: 35 www.sciencedirect.com
RA Stairs, DGM Diaper… - Canadian Journal of …, 1963 - cdnsciencepub.com
… The major product from 2-methyl-1-pentene was 2-methylpentanal. Significant amounts of α-chloro carbonyl compounds and some α,β-unsaturated carbonyl compounds were also …
Number of citations: 54 cdnsciencepub.com
DK Tsay, MH Yang, JH Wang - Polymer degradation and stability, 2002 - Elsevier
… poly(2-methyl-1-pentene … (2-methyl-1-pentene sulfone). This indicates that the initial chain scission happens on the SMS sequence for thermal degradation of poly(2-methyl-1-pentene …
Number of citations: 14 www.sciencedirect.com
B Dupuy, S Laforge, C Bachmann, P Magnoux… - Journal of Molecular …, 2012 - Elsevier
… Recently, we reported the alkylation of 3-methylthiophene by 2-methyl-1-pentene over HY, … with 3-methylthiophene) in the presence of 2-methyl-1-pentene diluted in n-heptane over the …
Number of citations: 21 www.sciencedirect.com
S Raeissi, LJ Florusse, CJ Peters - Fluid Phase Equilibria, 2013 - Elsevier
… + ethyl benzene, 2-methylpentane, and 2-methyl-1-pentene, respectively. There are no data … + ethyl benzene and propylene oxide + 2-methyl-1-pentene for comparison with our results. …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.